molecular formula C22H23ClN6O2 B11193382 4-amino-2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

4-amino-2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Cat. No.: B11193382
M. Wt: 438.9 g/mol
InChI Key: IPMMUVMEXSMQPF-UHFFFAOYSA-N
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Description

4-amino-2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps. The reaction conditions often include the use of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process optimization focuses on minimizing by-products and maximizing the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

4-amino-2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance the compound’s binding affinity to these targets, modulating their activity. The exact pathways involved depend on the specific application, but common targets include G-protein coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

Uniqueness: 4-amino-2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine and pyrimidine moieties allows for versatile interactions with biological targets, making it a valuable compound in drug discovery.

Properties

Molecular Formula

C22H23ClN6O2

Molecular Weight

438.9 g/mol

IUPAC Name

4-amino-2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C22H23ClN6O2/c1-31-18-7-5-16(6-8-18)26-21(30)19-14-25-22(27-20(19)24)29-11-9-28(10-12-29)17-4-2-3-15(23)13-17/h2-8,13-14H,9-12H2,1H3,(H,26,30)(H2,24,25,27)

InChI Key

IPMMUVMEXSMQPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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